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Compound of Interest

Compound Name:
5-chloro-2-[(3-

phenylpropyl)amino]benzoic acid

CAS No.: 1406474-20-1

Cat. No.: B2630028 Get Quote

Executive Summary
NPPB is a widely used, potent, broad-spectrum chloride channel blocker. However, its utility is

compromised by significant off-target effects, most notably mitochondrial uncoupling

(protonophoric activity). The 5-chloro analog represents a structural modification where the

nitro group is replaced by a chlorine atom. This substitution typically results in reduced potency

for chloride channel inhibition but may offer a "cleaner" pharmacological profile by diminishing

the protonophoric capacity associated with the strongly electron-withdrawing nitro group.

Verdict for Drug Development:

Use NPPB for maximal inhibition in acute assays where cell viability/ATP levels are not

confounding factors.

Use the 5-Chloro Analog (or assess it) in Structure-Activity Relationship (SAR) studies to

validate that observed effects are due to Cl⁻ channel blockade rather than metabolic

collapse.

Chemical & Pharmacological Profile
Both compounds belong to the class of arylaminobenzoates, derivatives of diphenylamine-2-

carboxylate (DPC). The core scaffold consists of a benzoic acid moiety linked to a
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phenylpropylamino chain.

Feature NPPB 5-Chloro Analog

Chemical Name

5-nitro-2-(3-

phenylpropylamino)benzoic

acid

5-chloro-2-(3-

phenylpropylamino)benzoic

acid

Functional Group Nitro (-NO₂) at position 5 Chloro (-Cl) at position 5

Electronic Effect
Strong Electron Withdrawing

(Resonance & Induction)

Weak Electron Withdrawing

(Induction)

Acidity (pKa) Lower pKa (More acidic NH) Higher pKa (Less acidic NH)

Lipophilicity High High

Solubility DMSO (>100 mM), Ethanol DMSO, Ethanol
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Caption: Structural comparison highlighting the critical 5-position substitution driving potency

and toxicity differences.

Mechanism of Action & Selectivity
Inhibition Mechanism[5][6]

Pore Blockade: Both compounds are thought to block the chloride pore from the intracellular

side (or within the lipid bilayer), reducing open channel probability (

).

Voltage Dependence: Inhibition is often voltage-dependent, suggesting the binding site

senses the transmembrane electric field.

Selectivity Profile
NPPB is notoriously "dirty" (non-selective). The 5-chloro analog typically follows the same

selectivity pattern but with shifted potency.

Target Channel
NPPB Potency (

)

5-Chloro Analog
Potency

Notes

CFTR ~80 nM - 20 µM > 50 µM (Reduced)

NPPB is a potent

CFTR blocker; Chloro

analog is significantly

weaker.

CaCC (TMEM16A) ~2 - 10 µM Reduced

Both block calcium-

activated chloride

channels.

VRAC (LRRC8) ~20 - 50 µM Reduced

Volume-Regulated

Anion Channels are

sensitive to NPPB.

ClC Family Variable Weak/Inactive
Less effective on ClC-

2 compared to CFTR.
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The "Mitochondrial Trap" (Critical for Data
Interpretation)
NPPB is a Protonophore: The strong electron-withdrawing nitro group stabilizes the negative

charge on the amine/carboxylate, allowing the molecule to shuttle protons across the inner

mitochondrial membrane. This dissipates the proton gradient (

), uncoupling oxidative phosphorylation and depleting ATP. 5-Chloro Analog Advantage: The
chlorine atom is less electron-withdrawing. The 5-chloro analog is a weaker protonophore,
making it a useful negative control to test if an observed physiological effect (e.g., inhibition of
cell proliferation) is due to Cl⁻ channel blockade or ATP depletion.
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Caption: Dual-action pathway showing NPPB's high potency but high toxicity vs. the analog's

reduced profile.
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Protocol A: Iodide Quenching Assay (High-Throughput
Screening)
This assay relies on the high permeability of YFP-H148Q/I152L mutant to Iodide (

). Cl⁻ channels transport

into the cell, quenching YFP fluorescence.

Materials:

HEK293 cells expressing YFP-H148Q/I152L and target channel (e.g., CFTR).

Buffer: PBS enriched with 20 mM NaI (replacing NaCl).

Agonist: Forskolin (10 µM) for CFTR activation.

Workflow:

Seeding: Plate cells in 96-well black-walled plates (20,000 cells/well). Incubate 24h.

Dye Loading: (Optional if using chemical dyes, skip for YFP). Wash cells with standard

Tyrode’s buffer.

Inhibitor Pre-incubation: Add NPPB or 5-Chloro analog (0.1 µM – 100 µM) for 15 mins.

Control: DMSO vehicle (0.1%).

Baseline Reading: Measure fluorescence (

) at Ex/Em 515/530 nm.

Activation & Injection: Inject Iodide-rich buffer containing Forskolin.

Kinetic Read: Measure fluorescence decay for 60 seconds.

Analysis: Calculate slope of quenching (

).
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% Inhibition =

.

Protocol B: Whole-Cell Patch Clamp (Gold Standard)
Setup:

Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, 1 mM

EGTA (pH 7.2).

Bath Solution (Extracellular): 140 mM NMDG-Cl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES

(pH 7.4).

Note: Using symmetrical Cl⁻ concentrations isolates Cl⁻ currents.

Steps:

Giga-seal: Form seal (>1 GΩ) and break in to whole-cell mode.

Voltage Protocol: Hold at 0 mV. Step from -100 mV to +100 mV in 20 mV increments (200

ms duration).

Baseline: Record stable currents.

Perfusion: Perfuse NPPB (start 10 µM) or 5-Chloro Analog. Wait 2-3 mins for steady state.

Washout: Perfuse drug-free buffer to check reversibility. (NPPB is lipophilic and washes out

slowly).

Analysis: Plot I-V curves. Calculate current density (pA/pF) at +80 mV.

experimental_workflow_diagram
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Caption: Standardized workflow for assessing chloride channel inhibition potency.

Troubleshooting & Optimization
Issue Probable Cause Solution

Cell Death during Assay
Mitochondrial uncoupling by

NPPB.

Reduce incubation time (<20

min). Use 5-Chloro analog as

negative control for toxicity.

Irreversible Block High lipophilicity of NPPB.

Wash with BSA-containing

buffer (0.1% BSA) to scavenge

lipophilic drugs.

Variable IC50 Voltage-dependence of block.

Standardize holding potential.

Report IC50 at specific

voltages (e.g., +80 mV).

Precipitation
Low solubility in aqueous

buffer.

Prepare 1000x stocks in

DMSO. Do not exceed 100 µM

in bath.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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